4-Amino-2-(4-fluorophenyl)butan-2-ol
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Overview
Description
4-Amino-2-(4-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H14FNO It is a fluorinated derivative of butanol, featuring an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-fluorophenyl)butan-2-ol typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 4-fluoro-β-aminoethylbenzene. Finally, the compound undergoes a reductive amination with acetone to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-fluorophenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the fluorophenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluorophenylbutanone, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
4-Amino-2-(4-fluorophenyl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(4-chlorophenyl)butan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-2-(4-bromophenyl)butan-2-ol: Similar structure but with a bromine atom instead of fluorine.
4-Amino-2-(4-methylphenyl)butan-2-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-Amino-2-(4-fluorophenyl)butan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
4-amino-2-(4-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3 |
InChI Key |
RHGJHGQADUWFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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